molecular formula C10H8BrNO2 B11859361 8-Bromo-7-methoxyisoquinolin-1(2H)-one

8-Bromo-7-methoxyisoquinolin-1(2H)-one

Cat. No.: B11859361
M. Wt: 254.08 g/mol
InChI Key: FOHWCSLSTQDTQM-UHFFFAOYSA-N
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Description

8-Bromo-7-methoxyisoquinolin-1(2H)-one: is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-methoxyisoquinolin-1(2H)-one typically involves the bromination and methoxylation of isoquinoline derivatives. A common synthetic route might include:

    Bromination: Isoquinoline can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Methoxylation: The brominated isoquinoline can then be reacted with methanol in the presence of a base such as sodium methoxide to introduce the methoxy group.

Industrial Production Methods: Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to remove the bromine or methoxy groups under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or other halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution could produce various functionalized isoquinolines.

Scientific Research Applications

Chemistry: 8-Bromo-7-methoxyisoquinolin-1(2H)-one can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound may have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways. Isoquinoline derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the industrial sector, the compound could be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-7-methoxyisoquinolin-1(2H)-one would depend on its specific biological target. Generally, isoquinoline derivatives can interact with various enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects. The presence of bromine and methoxy groups may enhance the compound’s binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

    7-Methoxyisoquinolin-1(2H)-one: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.

    8-Bromoisoquinolin-1(2H)-one: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

    8-Bromo-7-hydroxyisoquinolin-1(2H)-one: The hydroxyl group may confer different chemical properties compared to the methoxy group.

Uniqueness: The combination of bromine and methoxy groups in 8-Bromo-7-methoxyisoquinolin-1(2H)-one makes it unique among isoquinoline derivatives. This unique structure may result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

8-bromo-7-methoxy-2H-isoquinolin-1-one

InChI

InChI=1S/C10H8BrNO2/c1-14-7-3-2-6-4-5-12-10(13)8(6)9(7)11/h2-5H,1H3,(H,12,13)

InChI Key

FOHWCSLSTQDTQM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=CNC2=O)Br

Origin of Product

United States

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